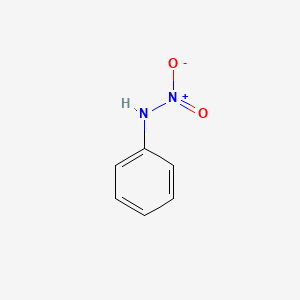

N-Nitroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

Numéro CAS |

645-55-6 |

|---|---|

Formule moléculaire |

C6H6N2O2 |

Poids moléculaire |

138.12 g/mol |

Nom IUPAC |

N-phenylnitramide |

InChI |

InChI=1S/C6H6N2O2/c9-8(10)7-6-4-2-1-3-5-6/h1-5,7H |

Clé InChI |

VBEGHXKAFSLLGE-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)N[N+](=O)[O-] |

Origine du produit |

United States |

Foundational & Exploratory

N-Nitroaniline: A Technical Guide to its Synthesis, Mechanism, and Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitroaniline (phenylnitramine) is a distinct chemical entity from its more commonly encountered isomers, the C-nitroanilines (ortho-, meta-, and para-nitroaniline). In this compound, the nitro group is bonded to the nitrogen atom of the amino group, whereas in C-nitroanilines, the nitro group is attached directly to the aromatic ring. The direct nitration of aniline (B41778) is a complex process that can yield a mixture of these isomers, with the reaction conditions heavily influencing the product distribution.

Under strongly acidic conditions, such as a mixture of concentrated nitric and sulfuric acids, the primary products are the C-nitroaniline isomers. This is because the amino group of aniline is protonated to form the anilinium ion, which directs the electrophilic nitronium ion (NO₂⁺) to the meta position of the benzene (B151609) ring.[1][2] Concurrently, some para- and ortho-isomers are also formed.[3] To achieve regioselective synthesis of a specific C-nitroaniline, particularly the para-isomer, a multi-step process involving the protection of the amino group is typically employed.[4][5][6][7]

This compound itself is a relatively unstable compound and is known to undergo a facile acid-catalyzed rearrangement to yield ortho- and para-nitroanilines.[8] This guide provides a detailed examination of the synthesis, mechanism, and kinetics related to this compound, distinguishing it from the synthesis of its C-nitro isomers.

Synthesis of this compound

The direct N-nitration of primary amines like aniline is challenging due to two main factors: the basicity of the amino group, which leads to the formation of an unreactive ammonium (B1175870) salt in acidic media, and the instability of the resulting primary nitramine under acidic conditions.[9][10] Therefore, the synthesis of this compound typically requires non-acidic or aprotic conditions.

General Synthetic Approach

A plausible method for the synthesis of this compound involves the use of a nitrating agent that does not require a strong acid catalyst. One such approach is the use of dinitrogen pentoxide (N₂O₅) in an aprotic solvent.[9]

Experimental Protocol: Synthesis of this compound with Dinitrogen Pentoxide

This protocol is adapted from general procedures for the N-nitration of aliphatic amines.[9]

Materials:

-

Aniline

-

Dinitrogen pentoxide (N₂O₅)

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂)

-

Anhydrous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve aniline (1 equivalent) in anhydrous dichloromethane under a nitrogen atmosphere.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition of Nitrating Agent: Slowly add a solution of dinitrogen pentoxide (1 equivalent) in anhydrous dichloromethane to the stirred aniline solution via the dropping funnel. Maintain the temperature at 0°C throughout the addition.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Drying and Filtration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude this compound by recrystallization or column chromatography.

Mechanism of this compound Synthesis

The N-nitration of aniline with a neutral nitrating agent like dinitrogen pentoxide is believed to proceed through a nucleophilic attack of the lone pair of electrons on the aniline nitrogen onto the electrophilic nitrogen of the nitrating agent.

Caption: Proposed mechanism for the N-nitration of aniline.

Kinetics of this compound Formation

Quantitative kinetic data for the N-nitration of aniline is scarce in the literature. However, studies on the N-nitration of other primary and secondary amines provide some insights into the factors influencing the reaction rate. The rate of N-nitration is generally dependent on the nucleophilicity of the amine, the electrophilicity of the nitrating agent, the solvent, and the temperature.

| Amine Substrate | Nitrating Agent | Solvent | Relative Rate | Reference |

| Secondary Aliphatic Amines | N₂O₅ | Dichloromethane | Fast | [9] |

| Primary Aliphatic Amines | Cyanohydrin Nitrate | Not specified | Moderate | [9] |

| Aromatic Amines | N-nitro Imidazole | Not specified | Varies | [9] |

The Chemistry of this compound: Acid-Catalyzed Rearrangement

The most significant reaction of this compound is its acid-catalyzed rearrangement to form a mixture of ortho- and para-nitroanilines.[8] This reaction has been the subject of detailed mechanistic and kinetic studies.

Mechanism of Rearrangement

Kinetic, product, and tracer studies have shown that the acid-catalyzed rearrangement of this compound is an intramolecular process.[8] The proposed mechanism involves an initial isomerization of the N-nitro group to an N-nitrite, followed by migration to the para-position via an ortho-linked C-nitrite intermediate.

Caption: Intramolecular rearrangement of this compound.

Kinetics of Rearrangement

The kinetics of the rearrangement of this compound have been studied over a wide range of acidities.[8] The reaction rate is dependent on the acid concentration.

| Acid Concentration (H₂SO₄) | Rate Constant (k) at 25°C (s⁻¹) | Product Ratio (p-nitroaniline : o-nitroaniline) | Reference |

| 1.7 M | Data not available | ~9:1 | [8] |

| 16.1 M | Very fast | >95% combined yield | [8] |

| >18 M | Decomposition observed | - | [8] |

Experimental Protocol: Kinetic Study of this compound Rearrangement

This protocol is based on the methods described by Banthorpe, Hughes, and Williams.[8]

Materials:

-

This compound

-

Sulfuric acid solutions of varying concentrations

-

Spectrophotometer

-

Thermostatted cell holder

-

Standard laboratory glassware

Procedure:

-

Preparation of Solutions: Prepare solutions of sulfuric acid at the desired concentrations.

-

Reaction Initiation: A solution of this compound in a suitable solvent (e.g., ethanol) is injected into a thermostatted cell containing the sulfuric acid solution.

-

Spectrophotometric Monitoring: The reaction is followed by monitoring the change in absorbance at a wavelength corresponding to the formation of the C-nitroaniline products.

-

Data Analysis: The rate constants are determined by fitting the absorbance versus time data to the appropriate kinetic model (typically first-order).

-

Product Analysis: The ratio of ortho- and para-nitroaniline products is determined by a suitable analytical method, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC), after quenching the reaction.

Conclusion

This compound is a key, albeit unstable, intermediate in the broader chemistry of aniline nitration. Its synthesis requires careful selection of non-acidic nitrating agents to avoid the formation of the unreactive anilinium ion. The primary chemical fate of this compound in acidic media is a rapid and intramolecular rearrangement to the more stable C-nitroaniline isomers. Understanding the distinct mechanisms and kinetics of this compound formation and its subsequent rearrangement is crucial for controlling the product distribution in the nitration of aniline and for the rational design of related synthetic methodologies in chemical research and drug development.

References

- 1. Nitration - Wikipedia [en.wikipedia.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Khan Academy [khanacademy.org]

- 4. benchchem.com [benchchem.com]

- 5. azom.com [azom.com]

- 6. magritek.com [magritek.com]

- 7. 4-Nitroaniline - Wikipedia [en.wikipedia.org]

- 8. 1021. The rearrangement of aromatic N-nitroamines. Part III. The acid-catalysed rearrangement of this compound - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. researchgate.net [researchgate.net]

Physicochemical Properties of N-Nitroaniline Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-nitroaniline, an aromatic amine, exists in three isomeric forms: 2-nitroaniline (B44862) (ortho-), 3-nitroaniline (B104315) (meta-), and 4-nitroaniline (B120555) (para-). The position of the nitro group (-NO2) relative to the amino group (-NH2) on the benzene (B151609) ring profoundly influences the molecule's physicochemical properties, reactivity, and potential applications, particularly in dye synthesis, pharmaceuticals, and materials science.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of these isomers, detailed experimental protocols for their characterization, and a comparative analysis to aid in their selection and application in research and development.

Core Physicochemical Properties

The structural differences among the this compound isomers give rise to distinct physical and chemical characteristics. These variations are primarily due to the interplay of inductive and resonance effects of the electron-withdrawing nitro group and the electron-donating amino group, as well as intramolecular hydrogen bonding in the ortho-isomer.

Data Summary

The following tables summarize the key quantitative physicochemical data for the this compound isomers.

Table 1: General and Physical Properties of this compound Isomers

| Property | 2-Nitroaniline (ortho-) | 3-Nitroaniline (meta-) | 4-Nitroaniline (para-) |

| CAS Number | 88-74-4[1] | 99-09-2[1] | 100-01-6[1] |

| Molecular Formula | C₆H₆N₂O₂ | C₆H₆N₂O₂ | C₆H₆N₂O₂ |

| Molar Mass ( g/mol ) | 138.126[1] | 138.126[1] | 138.12[1] |

| Appearance | Orange solid[1] | Yellow solid[1] | Yellow or brown powder[1][2] |

| Melting Point (°C) | 71.5[1] | 114[1] | 146 - 149[1][2] |

| Boiling Point (°C) | 284[1] | 306[1] | 332[1][2] |

| Density (g/cm³) | ~1.44 | ~1.44 | ~1.437 |

The para-isomer's high melting point is attributed to its symmetrical structure, which allows for efficient crystal packing.[1] In contrast, the ortho-isomer has the lowest melting point due to intramolecular hydrogen bonding, which reduces intermolecular forces.[1]

Table 2: Solubility and Acidity of this compound Isomers

| Property | 2-Nitroaniline (ortho-) | 3-Nitroaniline (meta-) | 4-Nitroaniline (para-) |

| Solubility in Water | 0.117 g/100 mL (20°C)[1] | 0.1 g/100 mL (20°C)[1] | 0.08 g/100 mL (18.5°C)[1][2] |

| Solubility in Ethanol | Soluble | Soluble | Soluble (25 mg/mL)[3] |

| Solubility in Ether | Soluble | Soluble | Moderately Soluble |

| Solubility in Acetone | Soluble | Soluble | Soluble |

| pKa (of conjugate acid) | -0.26 to -0.3[1] | 2.47 to 2.5[1] | 1.0 to 1.1[1] |

| Dipole Moment (Debye) | ~4.2 | ~4.9 | ~6.1 - 6.3 |

Note: Dipole moment values can vary based on the solvent and measurement technique. The general trend shows p-nitroaniline having the highest dipole moment due to the vector alignment of the electron-donating amino group and the electron-withdrawing nitro group.[1]

The basicity of the isomers is significantly influenced by the electronic effects of the nitro group. All isomers are weaker bases than aniline. 3-Nitroaniline is the strongest base among the three because the nitro group at the meta position cannot directly delocalize the lone pair of electrons from the amino group through resonance.[1] The ortho- and para-isomers are weaker bases due to the strong resonance and inductive electron-withdrawing effects of the nitro group.[1]

Spectroscopic Properties

Spectroscopic analysis provides a unique fingerprint for each isomer.

Table 3: UV-Vis Spectroscopic Data for this compound Isomers

| Isomer | λmax (nm) | Solvent |

| 2-Nitroaniline | ~411 | Water |

| 3-Nitroaniline | ~373 | Water |

| 4-Nitroaniline | ~381 | Water |

Note: λmax values are approximate and can vary with the solvent and pH.

Infrared (IR) Spectroscopy: The IR spectra of the this compound isomers show characteristic absorption bands for the N-H and N-O stretching vibrations.

-

N-H Stretching: Typically observed in the region of 3300-3500 cm⁻¹. The ortho-isomer often shows a broader band at a lower frequency due to intramolecular hydrogen bonding.

-

N-O Stretching (asymmetric and symmetric): These strong absorptions are found in the regions of 1500-1560 cm⁻¹ and 1300-1360 cm⁻¹, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectra of the isomers are distinct due to the different chemical environments of the aromatic protons.

-

2-Nitroaniline: The proton ortho to the nitro group is significantly downfield shifted due to the strong deshielding effect of the nitro group.

-

3-Nitroaniline: The aromatic protons exhibit complex splitting patterns.

-

4-Nitroaniline: Due to symmetry, the spectrum is simpler, typically showing two doublets for the aromatic protons.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are provided below.

Determination of Melting Point

This protocol describes the capillary method for determining the melting point range of the this compound isomers.

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline this compound isomer is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the sample into the sealed end to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is placed in a melting point apparatus (e.g., a Thiele tube with heating oil or an automated digital instrument).

-

Measurement: The apparatus is heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2) are recorded. The melting point is reported as the range T1-T2.

Determination of Solubility

This protocol outlines a general method for determining the solubility of this compound isomers in a given solvent.

Methodology:

-

Sample Preparation: A known amount of the this compound isomer is added to a test tube.

-

Solvent Addition: A specific volume of the chosen solvent (e.g., water, ethanol) is added to the test tube in small increments.

-

Equilibration: After each addition, the mixture is vigorously agitated and allowed to equilibrate at a constant temperature.

-

Observation: The process is continued until the solid completely dissolves. The solubility is then calculated and expressed as g/100 mL or mol/L. For quantitative analysis, a saturated solution is prepared, filtered, and the concentration of the solute in the filtrate is determined using a suitable analytical technique like UV-Vis spectroscopy.

Determination of pKa by Potentiometric Titration

This method determines the pKa of the conjugate acid of the this compound isomers by monitoring the pH of a solution during titration.

Methodology:

-

Calibration: A pH meter and electrode are calibrated using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

-

Sample Preparation: A solution of the this compound isomer (e.g., 0.01 M) is prepared in a suitable solvent mixture (e.g., water-ethanol). The solution is made acidic by adding a standard solution of a strong acid (e.g., 0.1 M HCl).

-

Titration Setup: The sample solution is placed in a beaker with a magnetic stirrer. The calibrated pH electrode is immersed in the solution.

-

Titration: A standard solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from a burette. The pH is recorded after each addition, allowing the reading to stabilize.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the curve. The pH at the half-equivalence point is equal to the pKa of the conjugate acid.

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of this compound isomers.

Structure-Basicity Relationship of this compound Isomers

The following diagram illustrates the electronic effects influencing the basicity (pKa) of the this compound isomers.

Conclusion

This technical guide has provided a detailed comparison of the physicochemical properties of 2-, 3-, and 4-nitroaniline. The presented data and experimental protocols offer a valuable resource for researchers and professionals in selecting the appropriate isomer for their specific application and for conducting further characterization. The distinct properties of each isomer, driven by the position of the nitro group, underscore the importance of understanding structure-property relationships in organic chemistry and drug development.

References

Solubility of N-Nitroaniline in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of N-Nitroaniline (CAS 645-55-6). A thorough review of scientific literature and chemical databases reveals a notable scarcity of quantitative solubility data for this compound in common organic solvents. This document addresses this gap by consolidating available qualitative information, presenting a detailed, standardized experimental protocol for the accurate determination of its solubility, and providing a logical workflow for this process. This guide is intended to be a valuable resource for researchers, enabling them to assess the solubility of this compound and apply this knowledge in synthesis, purification, and formulation development.

Introduction

This compound, also known as N-phenylnitramide, is an organic compound with the chemical formula C₆H₆N₂O₂.[1] A precise understanding of its solubility in various organic solvents is fundamental for its application in chemical research and development. Solubility data is critical for optimizing reaction conditions, selecting appropriate solvents for crystallization and purification, and for the development of formulations in the pharmaceutical industry.

This guide directly addresses the current lack of available quantitative solubility data for this compound. While data for its isomers (o-, m-, and p-nitroaniline) are more readily available, it is crucial to distinguish this compound as a structurally distinct compound with its own unique physicochemical properties.[1][2][3] In the absence of specific quantitative data, this document provides a robust framework for its experimental determination.

Estimated Solubility Profile of this compound

This compound possesses both a polar nitro group (-NO₂) and an amino group (-NH-), as well as a nonpolar phenyl ring. This amphiphilic nature suggests it will exhibit a range of solubilities in different organic solvents.

Table 1: Estimated Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Common Solvents | Estimated Solubility | Rationale |

| Polar Aprotic | Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile | Soluble to Very Soluble | The strong dipole-dipole interactions between these solvents and the polar nitro and amino groups of this compound are expected to facilitate dissolution. |

| Polar Protic | Methanol, Ethanol, Propanol | Moderately Soluble | The ability of these solvents to act as both hydrogen bond donors and acceptors would allow for favorable interactions with this compound. However, the nonpolar phenyl group may limit high solubility. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Slightly to Moderately Soluble | These solvents are less polar than alcohols but can still engage in dipole-dipole interactions. |

| Halogenated | Dichloromethane, Chloroform | Slightly to Moderately Soluble | These solvents have moderate polarity and can interact with the aromatic ring and polar groups of this compound. |

| Aromatic | Toluene, Benzene | Slightly Soluble | The nonpolar aromatic ring of this compound will have favorable π-π stacking interactions with these solvents, but the polar functional groups will be less well-solvated. |

| Nonpolar | Hexane, Cyclohexane | Sparingly Soluble to Insoluble | The significant difference in polarity between this compound and these nonpolar solvents will likely result in poor solubility. |

Disclaimer: The information presented in Table 1 is an estimation based on chemical principles and data for analogous compounds. Experimental verification is strongly recommended for any application requiring precise solubility values.

Experimental Protocol for Solubility Determination

To obtain reliable and accurate solubility data for this compound, a standardized experimental protocol is essential. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid compound in a liquid solvent.[4][5]

Principle

A supersaturated solution of this compound in the solvent of interest is prepared and agitated at a constant temperature for a sufficient period to allow the system to reach thermodynamic equilibrium. At equilibrium, the concentration of this compound in the clear supernatant is measured, which corresponds to its solubility at that specific temperature.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Glass vials with screw caps

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Detailed Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid is crucial to ensure saturation is achieved.

-

Add a known volume of the selected organic solvent to each respective vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixtures at a constant rate for a sufficient time to ensure equilibrium is reached. A typical duration is 24 to 72 hours. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by measuring the concentration at different time points until it remains constant.[5]

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 2 hours to permit the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed volumetric flask to remove any microscopic solid particles.

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted solutions using a calibrated analytical instrument (e.g., HPLC-UV or UV-Vis spectrophotometer) to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of this compound of known concentrations in the same solvent.

-

-

Calculation of Solubility:

-

From the measured concentration of the diluted solution and the dilution factor, calculate the original concentration of the saturated solution. This value represents the solubility of this compound in the specific solvent at the given temperature.

-

Solubility can be expressed in various units, such as g/L, mg/mL, mol/L (molarity), or mole fraction.

-

Visualizing the Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized using the following diagrams.

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Conclusion

While quantitative solubility data for this compound in common organic solvents is conspicuously absent from the scientific literature, this technical guide provides a foundational understanding of its expected solubility profile based on its chemical structure. For applications requiring precise solubility values, experimental determination is imperative. The detailed isothermal shake-flask protocol and the accompanying workflow diagram presented herein offer a robust and reliable framework for researchers to generate this critical data. The generation and publication of such data would be of significant benefit to the broader scientific community.

References

Quantum Chemical and Molecular Modeling Analysis of N-Nitroaniline and its Isomers: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of the quantum chemical studies and molecular modeling of nitroaniline compounds, with a primary focus on the methodologies used to characterize their structural, spectroscopic, and electronic properties. While direct comprehensive studies on N-Nitroaniline (C₆H₅NHNO₂) are limited, this paper leverages the extensive research available for its isomers, particularly para-nitroaniline (p-NA), as a prototypical "push-pull" system to illustrate the computational and experimental workflows. This document details the theoretical frameworks, such as Density Functional Theory (DFT), and experimental protocols for techniques like FT-IR and UV-Vis spectroscopy. Key molecular properties including optimized geometry, vibrational frequencies, electronic transitions, non-linear optical (NLO) activity, and frontier molecular orbital analysis are presented in structured tables for comparative assessment. Furthermore, logical and experimental workflows are visualized using Graphviz diagrams to provide a clear, step-by-step understanding of the research process in this domain.

Introduction

Aniline (B41778) and its derivatives are fundamental building blocks in various industries, including pharmaceuticals, dyes, and materials science.[1] The introduction of a nitro group (NO₂) to the aniline structure creates a potent intramolecular charge-transfer (ICT) system.[1] In these "push-pull" molecules, the amino group (-NH₂) acts as an electron donor (push) and the nitro group as an electron acceptor (pull), with the phenyl ring serving as a π-conjugated bridge.[1][2][3] This electronic framework is the source of their significant non-linear optical (NLO) properties, making them valuable for applications in optoelectronics and photonics.[2][4]

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the structure-property relationships in these molecules.[5][6] These computational methods allow for the prediction of molecular geometry, vibrational spectra, electronic properties (such as HOMO-LUMO energy gaps), and NLO coefficients with a high degree of accuracy, complementing and guiding experimental findings.[7]

This guide outlines the standard computational and experimental approaches used to study nitroanilines, using para-nitroaniline (p-NA) as the primary exemplar due to the wealth of available data.

Computational and Experimental Methodologies

A precise understanding of the molecular properties of nitroanilines requires a synergistic approach combining theoretical calculations and experimental validation.

Quantum Chemical Calculations Protocol

The core of the theoretical investigation involves geometry optimization and subsequent property calculations using DFT.

-

Software: Calculations are typically performed using software packages like Gaussian.[8]

-

Methodology: The most common approach is Density Functional Theory (DFT), often employing the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[1][9] This method provides a good balance between computational cost and accuracy for organic molecules.

-

Basis Set: A common choice for the basis set is 6-311++G(d,p) or 6-31+G(d,p).[1] These Pople-style basis sets include diffuse functions (+) for accurately describing anions and lone pairs, and polarization functions (d,p) to handle the anisotropic electron distribution in molecules with heteroatoms.

-

Procedure:

-

Geometry Optimization: The initial molecular structure is optimized to find the minimum energy conformation. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the structure is a true minimum on the potential energy surface.

-

Frequency Calculation: Vibrational frequencies are calculated from the optimized geometry to simulate the FT-IR and FT-Raman spectra. Calculated frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors.

-

Property Calculations: Using the optimized geometry, various electronic properties are computed, including HOMO-LUMO energies, molecular electrostatic potential (MEP), and non-linear optical (NLO) parameters like the first-order hyperpolarizability (β).[10]

-

UV-Vis Spectra Simulation: Electronic excitation energies and oscillator strengths are calculated using Time-Dependent DFT (TD-DFT) to simulate the UV-Vis absorption spectrum.[1]

-

Experimental Spectroscopy Protocols

-

FT-IR and FT-Raman Spectroscopy:

-

FT-IR: The Fourier Transform Infrared (FT-IR) spectrum is typically recorded in the 4000–400 cm⁻¹ range.[10] Solid samples are often prepared using the KBr pellet technique, where a small amount of the compound is mixed with potassium bromide and pressed into a thin disk.

-

FT-Raman: The FT-Raman spectrum is recorded using a laser excitation source, such as a 1064 nm Nd:YAG laser.

-

-

UV-Vis Spectroscopy:

-

The Ultraviolet-Visible (UV-Vis) absorption spectrum is recorded using a spectrophotometer, typically in the 200–800 nm range.[1] The sample is dissolved in a suitable solvent (e.g., cyclohexane, ethanol, water) and placed in a quartz cuvette.[3] The choice of solvent can influence the absorption maxima due to solvatochromic effects.[3]

-

Molecular Structure and Geometry

The geometric parameters (bond lengths, bond angles, and dihedral angles) are fundamental to understanding a molecule's properties. DFT calculations provide these parameters for an isolated molecule in the gas phase, which may differ slightly from experimental X-ray diffraction data obtained from the solid state due to intermolecular interactions.

Below is a comparison of calculated geometric parameters for 4-nitroaniline (B120555) (p-NA).

Table 1: Selected Optimized Geometric Parameters for 4-Nitroaniline (p-NA) Calculated using DFT/B3LYP/6-311++G(d,p) method. Experimental data is from X-ray diffraction.

| Parameter | Bond | Calculated Value | Experimental Value |

| Bond Lengths (Å) | |||

| C1-N7 | 1.385 | 1.357 | |

| C4-N8 | 1.456 | 1.479 | |

| N8-O9 | 1.231 | 1.251 | |

| N8-O10 | 1.231 | 1.251 | |

| C1-C2 | 1.407 | 1.421 | |

| C2-C3 | 1.389 | 1.373 | |

| Bond Angles (°) | |||

| C2-C1-C6 | 119.4 | 120.9 | |

| C3-C4-N8 | 119.1 | 118.9 | |

| O9-N8-O10 | 124.5 | 122.9 | |

| Dihedral Angles (°) | |||

| C2-C1-N7-H12 | 180.0 | - | |

| C3-C4-N8-O9 | 180.0 | - |

Note: Atom numbering corresponds to standard crystallographic information files.

Vibrational Spectral Analysis

Vibrational spectroscopy is a powerful technique for identifying functional groups within a molecule. The comparison between experimental (FT-IR, FT-Raman) and theoretically scaled vibrational frequencies allows for a detailed assignment of the vibrational modes.

Table 2: Key Vibrational Frequencies (cm⁻¹) for 4-Nitroaniline (p-NA) Theoretical frequencies calculated at the B3LYP/6-31+G(d,p) level.[1]

| Vibrational Mode | FT-IR (Experimental)[1] | FT-Raman (Experimental)[1] | Theoretical (Scaled)[1] | Assignment |

| NH₂ Stretching | 3434 | 3436 | 3435 | Symmetric |

| - | - | 3542 | Asymmetric | |

| NO₂ Stretching | 1580 | 1583 | 1581 | Asymmetric |

| 1310 | 1312 | 1309 | Symmetric | |

| C-N Stretching | 1265 | 1261 | 1263 | C-NH₂ |

| 1110 | 1112 | 1111 | C-NO₂ | |

| C=C Stretching | 1598 | 1601 | 1599 | Aromatic Ring |

The strong peaks in the 3300-3500 cm⁻¹ region are characteristic of the N-H stretching vibrations of the amino group.[1][9] The asymmetric and symmetric stretching modes of the nitro group typically appear around 1580 cm⁻¹ and 1310 cm⁻¹, respectively.[1]

Electronic Properties and Frontier Molecular Orbitals

The electronic characteristics of nitroanilines are dominated by the charge transfer from the electron-donating amino group to the electron-accepting nitro group. This is analyzed through the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO: Represents the ability to donate an electron. For p-NA, the HOMO is primarily localized on the amino group and the phenyl ring.

-

LUMO: Represents the ability to accept an electron. The LUMO is concentrated on the nitro group.

-

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial parameter indicating the molecule's chemical reactivity and kinetic stability. A smaller energy gap implies a more reactive molecule and is associated with higher polarizability and NLO activity.[11] The solvent polarity can also influence this gap, with more polar solvents generally causing a decrease in the gap energy.[3]

Table 3: Calculated Electronic Properties of Nitroaniline Isomers Calculated using DFT/B3LYP method.

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Aniline[12] | -5.58 | -0.19 | 5.39 |

| Nitrobenzene[12] | -7.78 | -2.12 | 5.66 |

| 4-Nitroaniline (p-NA)[13] | -6.68 | -3.56 | 3.12 |

| 2-Methoxy-4-nitroaniline[14] | -8.45 | -5.02 | 3.43 |

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack.

-

Red Regions: Indicate negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. In nitroanilines, these are located around the oxygen atoms of the nitro group.

-

Blue Regions: Indicate positive electrostatic potential (electron-poor), associated with nucleophilic reactivity. These are typically found around the hydrogen atoms of the amino group.

-

Green Regions: Represent neutral potential.

The MEP map visually confirms the charge transfer, with the negative potential concentrated on the acceptor (NO₂) end and positive potential on the donor (NH₂) end of the molecule.

Non-Linear Optical (NLO) Properties

The significant ICT character of nitroanilines gives rise to substantial non-linear optical properties. The key parameter is the first-order hyperpolarizability (β), which is a measure of the second-order NLO response. Molecules with large β values are sought after for applications like second-harmonic generation (SHG).[4] The NLO response is highly sensitive to the molecular geometry and the electronic push-pull character.[2][15]

Table 4: Calculated NLO Properties for Nitroaniline Derivatives Calculated using the B3LYP method.

| Molecule | Dipole Moment (μ) (Debye) | First Hyperpolarizability (β) (esu) |

| 4-Nitro-3-(trifluoromethyl)aniline[10] | 4.86 | 5.34 x 10⁻³⁰ |

| 4-Nitroaniline (p-NA)[1] | 7.91 | 14.12 x 10⁻³⁰ |

Visualized Workflows and Relationships

To clarify the intricate processes of quantum chemical analysis, the following diagrams illustrate the typical workflow and the fundamental electronic relationships in nitroaniline systems.

Figure 1: Workflow for a typical quantum chemical study of a nitroaniline molecule.

Figure 2: Logical relationship of Intramolecular Charge Transfer (ICT) in a nitroaniline.

Conclusion

The molecular modeling and quantum chemical analysis of this compound and its isomers, particularly p-nitroaniline, provide profound insights into their electronic structure and physicochemical properties. The use of Density Functional Theory, in conjunction with experimental spectroscopic methods, offers a robust framework for characterizing these important molecules. The push-pull nature endowed by the amino and nitro substituents leads to significant intramolecular charge transfer, a low HOMO-LUMO energy gap, and consequently, high first-order hyperpolarizability, marking them as promising candidates for non-linear optical materials. The detailed protocols and structured data presented in this guide serve as a valuable resource for researchers engaged in the study, design, and application of novel organic materials in materials science and drug development.

References

- 1. jchps.com [jchps.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. sphinxsai.com [sphinxsai.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis with 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. scispace.com [scispace.com]

- 15. pubs.acs.org [pubs.acs.org]

Unveiling the Solid-State Architecture of Ortho-Nitroaniline: A Crystallographic Perspective

An in-depth analysis for researchers, scientists, and drug development professionals on the crystal structure of ortho-nitroaniline, a key organic intermediate. This whitepaper provides a comprehensive overview of its crystallographic parameters, molecular geometry, and the intricate network of intermolecular interactions that govern its solid-state packing, supported by detailed experimental protocols and visual workflows.

Introduction

Ortho-nitroaniline (o-NA), a significant molecule in the synthesis of pharmaceuticals, dyes, and other specialty chemicals, possesses a fascinating solid-state chemistry dictated by the interplay of its electron-donating amino group and electron-withdrawing nitro group. Understanding the precise three-dimensional arrangement of o-NA molecules in the crystalline state is paramount for controlling its physicochemical properties, such as solubility, stability, and reactivity. This technical guide delves into the detailed crystal structure analysis of ortho-nitroaniline, presenting key quantitative data, outlining the experimental methodologies for its determination, and visualizing the logical workflow of the analytical process. The existence of polymorphism, the ability of a compound to crystallize in more than one crystal structure, adds another layer of complexity and importance to these studies.

Crystallographic Data and Molecular Geometry

Ortho-nitroaniline is known to crystallize in the monoclinic system with the space group P21/c. At least two polymorphs have been identified in the literature, each with distinct unit cell parameters. The crystallographic data for these two forms are summarized in the tables below.

Table 1: Unit Cell Parameters of Ortho-Nitroaniline Polymorphs [1]

| Parameter | Polymorph 1 | β Polymorph |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P21/c | P21/c |

| a (Å) | 8.57(1) | 13.8925(4) |

| b (Å) | 10.01(1) | 3.7905(1) |

| c (Å) | 15.45(2) | 23.3997(7) |

| α (°) | 90 | 90 |

| β (°) | - | 95.887(2) |

| γ (°) | 90 | 90 |

Note: The β angle for Polymorph 1 is not explicitly provided in the initial cited source but is expected to be non-90° in a monoclinic system.

The molecular structure of ortho-nitroaniline is characterized by a benzene (B151609) ring substituted with an amino group and a nitro group at adjacent positions. This ortho substitution facilitates the formation of a strong intramolecular hydrogen bond between one of the hydrogen atoms of the amino group and an oxygen atom of the nitro group. This interaction plays a crucial role in stabilizing the molecular conformation and influencing the overall crystal packing.

Table 2: Selected Intramolecular Bond Lengths and Angles (Representative Data)

| Bond | Length (Å) | Angle | Degrees (°) |

| C-C (aromatic) | 1.36 - 1.40 | C-C-C | 118 - 122 |

| C-N (amino) | ~1.36 | C-C-N (amino) | ~120 |

| C-N (nitro) | ~1.45 | C-C-N (nitro) | ~119 |

| N-O (nitro) | 1.22 - 1.25 | O-N-O | ~123 |

| N-H...O (intramolecular) | ~2.65 |

Note: The data in Table 2 are representative values and can vary slightly between different crystallographic studies and polymorphs. A full list of bond lengths and angles would be found in the complete Crystallographic Information File (CIF).

Experimental Protocols

The determination of the crystal structure of ortho-nitroaniline involves a series of well-defined experimental procedures.

Crystal Growth

Single crystals of ortho-nitroaniline suitable for X-ray diffraction analysis are typically grown from a supersaturated solution. A common method involves the slow evaporation of a solvent in which ortho-nitroaniline is dissolved.

-

Solvent Selection: Solvents such as ethanol (B145695) are often employed. The choice of solvent can influence the resulting polymorph.

-

Procedure: A saturated solution of ortho-nitroaniline is prepared at a slightly elevated temperature to ensure complete dissolution. The solution is then filtered to remove any impurities and allowed to cool slowly to room temperature. The container is loosely covered to allow for slow evaporation of the solvent over several days, leading to the formation of well-defined single crystals.

X-ray Data Collection

A single crystal of suitable size and quality is mounted on a goniometer head of a single-crystal X-ray diffractometer.

-

Instrumentation: A diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., CCD or CMOS) is used.

-

Data Collection Strategy: The crystal is maintained at a constant temperature, often low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated through a range of angles. The collection strategy is designed to measure the intensities of a large number of unique reflections.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and the space group. The crystal structure is then solved and refined to obtain the final atomic coordinates and molecular geometry.

-

Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic coordinates and anisotropic displacement parameters are refined using a least-squares algorithm to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically. The quality of the final refined structure is assessed by parameters such as the R-factor and goodness-of-fit.

Intermolecular Interactions and Crystal Packing

The crystal packing of ortho-nitroaniline is primarily governed by a network of intermolecular hydrogen bonds and van der Waals interactions. In the β polymorph, molecules are linked by N–H⋯O hydrogen bonds, forming linear chains.[1] These chains are then arranged in a three-dimensional lattice. The planarity of the molecule, enforced by the intramolecular hydrogen bond, facilitates efficient packing.

Visualization of the Crystallographic Workflow

The process of determining the crystal structure of ortho-nitroaniline can be represented by a logical workflow, from sample preparation to the final structural analysis.

Conclusion

The crystal structure analysis of ortho-nitroaniline reveals a molecule with a well-defined geometry stabilized by a strong intramolecular hydrogen bond. The existence of polymorphism highlights the sensitivity of its solid-state architecture to crystallization conditions. The detailed crystallographic data and understanding of the intermolecular forces at play are essential for predicting and controlling the material properties of ortho-nitroaniline, providing a solid foundation for its application in drug development and materials science. The systematic experimental workflow outlined ensures the reliable and accurate determination of its crystal structure, paving the way for further computational and experimental investigations.

References

Spectroscopic Characterization of Nitroanilines: A Technical Guide

Introduction

Nitroanilines are a class of aromatic compounds that are pivotal in various industrial and research applications, including the synthesis of dyes, pharmaceuticals, and as intermediates in chemical manufacturing. Structurally, they consist of a benzene (B151609) ring substituted with both an amino (-NH₂) and a nitro (-NO₂) group. The relative positions of these substituents give rise to three distinct isomers: ortho (o-), meta (m-), and para (p-)nitroaniline. It is important to distinguish these isomers from N-nitroaniline (phenylnitramide), a different compound where the nitro group is attached to the nitrogen of the amino group. Due to the extensive availability of spectroscopic data for the isomers, this guide will focus on the characterization of o-, m-, and p-nitroaniline using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the spectroscopic properties of nitroaniline isomers, detailed experimental protocols, and a logical workflow for their characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For nitroanilines, ¹H and ¹³C NMR are crucial for confirming the substitution pattern on the aromatic ring.

¹H NMR Spectroscopy

The chemical shifts (δ) of the aromatic protons in nitroanilines are influenced by the electronic effects of the amino and nitro groups. The amino group is an electron-donating group, causing an upfield shift (to lower ppm values) of the protons ortho and para to it. Conversely, the nitro group is a strong electron-withdrawing group, leading to a downfield shift (to higher ppm values) of the ortho and para protons.

| Isomer | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent |

| o-Nitroaniline | H-3 | ~7.35 | ddd | J = 8.5, 6.9, 1.6 | CDCl₃ |

| H-4 | ~6.82 | ddd | J = 8.5, 6.9, 1.4 | CDCl₃ | |

| H-5 | ~6.69 | dd | J = 8.6, 1.4 | CDCl₃ | |

| H-6 | ~8.10 | dd | J = 8.6, 1.6 | CDCl₃ | |

| m-Nitroaniline | H-2 | ~7.54 | t | J = 2.2 | CDCl₃ |

| H-4 | ~6.95 | ddd | J = 7.9, 2.3, 1.2 | CDCl₃ | |

| H-5 | ~7.26 | t | J = 7.9 | CDCl₃ | |

| H-6 | ~7.48 | ddd | J = 7.8, 2.1, 0.6 | CDCl₃ | |

| p-Nitroaniline | H-2, H-6 | 7.98 | d | J = 9.0 | DMSO-d₆[1] |

| H-3, H-5 | 6.64 | d | J = 9.0 | DMSO-d₆[1] |

¹³C NMR Spectroscopy

In ¹³C NMR, the carbon atoms directly attached to the electron-donating amino group will be shielded (shifted upfield), while those attached to the electron-withdrawing nitro group will be deshielded (shifted downfield).

| Isomer | Carbon Assignment | Chemical Shift (δ, ppm) | Solvent |

| o-Nitroaniline | C-1 (C-NH₂) | ~146.0 | CDCl₃ |

| C-2 (C-NO₂) | ~134.0 | CDCl₃ | |

| C-3 | ~136.0 | CDCl₃ | |

| C-4 | ~116.0 | CDCl₃ | |

| C-5 | ~119.0 | CDCl₃ | |

| C-6 | ~126.0 | CDCl₃ | |

| m-Nitroaniline | C-1 (C-NH₂) | ~147.5 | CDCl₃ |

| C-2 | ~113.0 | CDCl₃ | |

| C-3 (C-NO₂) | ~149.3 | CDCl₃ | |

| C-4 | ~120.7 | CDCl₃ | |

| C-5 | ~129.9 | CDCl₃ | |

| C-6 | ~109.0 | CDCl₃ | |

| p-Nitroaniline | C-1 (C-NH₂) | 156.67 | DMSO-d₆[1] |

| C-2, C-6 | 113.35 | DMSO-d₆[1] | |

| C-3, C-5 | 127.37 | DMSO-d₆[1] | |

| C-4 (C-NO₂) | 136.63 | DMSO-d₆[1] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups within a molecule. The IR spectra of nitroanilines are characterized by the vibrational frequencies of the N-H bonds in the amino group and the N-O bonds in the nitro group, as well as the C=C bonds of the aromatic ring.

| Isomer | Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| o-Nitroaniline | -NH₂ | N-H Symmetric Stretch | ~3370 |

| N-H Asymmetric Stretch | ~3480 | ||

| -NO₂ | N-O Symmetric Stretch | ~1350 | |

| N-O Asymmetric Stretch | ~1510 | ||

| Aromatic | C=C Stretch | ~1620 | |

| m-Nitroaniline | -NH₂ | N-H Symmetric Stretch | ~3360 |

| N-H Asymmetric Stretch | ~3450 | ||

| -NO₂ | N-O Symmetric Stretch | ~1355 | |

| N-O Asymmetric Stretch | ~1530 | ||

| Aromatic | C=C Stretch | ~1630 | |

| p-Nitroaniline | -NH₂ | N-H Symmetric Stretch | ~3350 |

| N-H Asymmetric Stretch | ~3478[2] | ||

| -NO₂ | N-O Symmetric Stretch | ~1345[2] | |

| N-O Asymmetric Stretch | ~1507[2] | ||

| Aromatic | C=C Stretch | ~1570[2] |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Nitroanilines exhibit strong absorption in the UV-Vis region due to π → π* transitions. The position of the maximum absorption (λmax) is sensitive to the solvent polarity and the substitution pattern. The intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-withdrawing nitro group is a key feature, particularly in o- and p-nitroaniline.

| Isomer | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Solvent |

| o-Nitroaniline | ~412 | ~5,000 | Ethanol |

| m-Nitroaniline | ~375 | ~1,500 | Ethanol |

| p-Nitroaniline | ~381 | ~13,000 | Water[3] |

| ~326 | - | Cyclohexane[3] |

Experimental Protocols

NMR Sample Preparation

-

Sample Weighing: Accurately weigh 5-20 mg of the nitroaniline isomer for ¹H NMR, and 20-50 mg for ¹³C NMR.[4]

-

Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble (e.g., CDCl₃, DMSO-d₆).[4]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[5] Gentle vortexing or sonication can aid dissolution.[4]

-

Transfer to NMR Tube: Using a Pasteur pipette with a small cotton or glass wool plug to filter out any particulate matter, carefully transfer the solution into a clean 5 mm NMR tube.[6]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument will then be locked onto the deuterium (B1214612) signal of the solvent and shimmed to optimize the magnetic field homogeneity before data acquisition.[4]

IR Spectroscopy Sample Preparation (KBr Pellet Method)

-

Sample Preparation: Weigh approximately 1-2 mg of the nitroaniline isomer and 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

-

Grinding: Thoroughly grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer a portion of the powder into a pellet press. Apply pressure according to the manufacturer's instructions to form a thin, transparent or translucent pellet.

-

Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.[7]

UV-Vis Spectroscopy Sample Preparation

-

Solvent Selection: Choose a UV-grade solvent that dissolves the nitroaniline isomer and does not absorb in the region of interest (e.g., ethanol, methanol, cyclohexane, water).[8]

-

Stock Solution Preparation: Prepare a stock solution of the nitroaniline isomer of a known concentration (e.g., 1 mg/mL).

-

Working Solution Preparation: Dilute the stock solution with the chosen solvent to a concentration that results in an absorbance reading between 0.1 and 1.0 at the λmax. A concentration of 10-20 µM is often a good starting point.[3]

-

Baseline Correction: Fill a quartz cuvette with the pure solvent and place it in the reference beam of the spectrophotometer. Fill another quartz cuvette with the same solvent and place it in the sample beam. Run a baseline correction to zero the instrument.[3]

-

Sample Measurement: Empty the sample cuvette and rinse it with a small amount of the working solution before filling it with the working solution. Place the cuvette back into the sample holder and record the absorbance spectrum over the desired wavelength range (e.g., 200-500 nm).[3]

Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a nitroaniline sample.

Caption: Workflow for the spectroscopic characterization of nitroaniline isomers.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. organomation.com [organomation.com]

- 6. NMR Sample Preparation [nmr.chem.umn.edu]

- 7. benchchem.com [benchchem.com]

- 8. repository.up.ac.za [repository.up.ac.za]

Biological Activity of Novel Nitroaniline Derivatives: A Technical Guide

Introduction

Nitroaniline derivatives, a class of aromatic compounds featuring both a nitro (-NO₂) and an amino (-NH₂) group on a benzene (B151609) ring, have become a significant scaffold in medicinal chemistry. The distinct electronic characteristics imparted by these functional groups, especially the electron-withdrawing nature of the nitro group, render these compounds versatile for developing new therapeutic agents.[1] The nitro group can play a vital role in the mechanism of action, particularly through bioreductive activation in the hypoxic environments often found in solid tumors.[2] This technical guide offers an in-depth overview of the diverse biological activities of nitroaniline derivatives, focusing on their anticancer and antimicrobial properties. It provides detailed experimental protocols, quantitative data summaries, and visualizations of key pathways and workflows to support researchers, scientists, and drug development professionals in this field.

Anticancer Activity

Nitroaniline derivatives have shown significant cytotoxic effects against a range of cancer cell lines.[2] Their therapeutic action is often linked to mechanisms such as the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways necessary for cancer cell growth and survival.[1] The position of the nitro group on the anilide ring has been shown to correlate with the potency of cell growth inhibition, suggesting that steric effects play a role in their antiproliferative activity.[3]

Quantitative Anticancer Data

The in vitro cytotoxic activity of various nitroaniline derivatives is summarized in Table 1, which presents their half-maximal inhibitory concentrations (IC₅₀).

Table 1: Anticancer Activity of Selected Nitroaniline Derivatives

| Compound ID/Class | N-Substituent/Derivative | Target Cell Line/Kinase | IC₅₀ | Reference |

|---|---|---|---|---|

| N-Substituted 2-Nitroanilines | ||||

| 1a | 4-Methylphenyl | HCT116 | 5.9 nM | [2] |

| 1b | 4-(Dimethylamino)phenyl | HCT116 | 8.7 µM | [2] |

| 2a | 2,4-Dinitrophenyl | UV4 (hypoxic) | 60-70 fold selectivity | [2][4] |

| 3a | Pyrimidine derivative | Mer Kinase | 18.5 nM | [2] |

| 3b | Pyrimidine derivative | c-Met Kinase | 33.6 nM | [2] |

| 2,4,6-Trinitroaniline Derivatives | ||||

| - | N-phenyl-2,4,6-trinitroaniline | Hep3B | 15.3 ± 1.2 µM | [1] |

| - | N-(3-nitrophenyl)-2,4,6-trinitroaniline | Hep3B | 12.5 ± 0.9 µM | [1] |

| - | N-(4-nitrophenyl)-2,4,6-trinitroaniline | Hep3B | 18.7 ± 1.5 µM | [1] |

| - | N-(3,5-difluorophenyl)-2,4,6-trinitroaniline | Hep3B | 8.9 ± 0.7 µM |[1] |

Mechanism of Action: Hypoxia-Selective Activation

A key mechanism for the anticancer activity of certain nitroaniline derivatives is their selective activation under hypoxic conditions, a common feature of solid tumors.[2] In this environment, the electron-withdrawing nitro group can be reduced by cellular reductases to form highly reactive, electron-donating species like hydroxylamines or amines. These reduced intermediates can then activate the cytotoxic potential of the molecule, for example, by enabling a nitrogen mustard moiety to alkylate DNA, leading to cell death.[4] This bioreductive activation provides a degree of selectivity for tumor cells over healthy, oxygenated tissues.[4]

Caption: Mechanism of hypoxia-selective activation of nitroaniline prodrugs.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability and cytotoxicity.

-

Cell Seeding: Plate cancer cells (e.g., Hep3B) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the nitroaniline derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO₂.[1]

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Activity

N-substituted 2-nitroaniline (B44862) derivatives have also shown significant promise as antimicrobial agents, demonstrating efficacy against a variety of bacterial and fungal pathogens.[2] The mechanism of antimicrobial action is often attributed to the reduction of the nitro group, which produces toxic intermediates like nitroso and superoxide (B77818) species.[5] These reactive species can then covalently bind to microbial DNA, leading to nuclear damage and cell death.[5][6]

Quantitative Antimicrobial Data

The potency of nitroaniline derivatives as antimicrobial agents is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 2: Antimicrobial Activity of Selected Nitro-Compounds

| Compound Class/Derivative | Target Microorganism | Activity Metric | Value (µg/mL) | Reference |

|---|---|---|---|---|

| PANI-doped Nitro Compounds | ||||

| PANIPI, PANIDN, PANICl | Gram-negative & Gram-positive bacteria | Zone of Inhibition | 14–24 mm (at 100 µg/mL) | [7] |

| Halogenated Nitro Derivatives | ||||

| - | Staphylococcus aureus | MIC | 15.6–62.5 | [5] |

| - | Candida sp. | MFC | 15–500 | [5] |

| Nitrated Benzothiazoles |

| Compounds 10-12 | Pseudomonas aeruginosa | Significant Inhibition | Not specified |[5][6] |

PANI: Polyaniline; PANIPI: PANI-picrate; PANIDN: PANI-3,5-dinitrobenzoate; PANICl: PANI-chloride; MFC: Minimum Fungicidal Concentration.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[2]

-

Preparation of Inoculum: Prepare a standardized inoculum of the target microorganism (e.g., S. aureus, E. coli) in a suitable broth, such as Mueller-Hinton broth for bacteria. Adjust the turbidity to match a 0.5 McFarland standard.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the nitroaniline derivative in the broth. Start with the highest concentration in the first column and dilute across the plate, leaving a column for a growth control (no compound) and a sterility control (no inoculum).

-

Inoculation: Inoculate each well (except the sterility control) with the prepared microbial suspension to achieve a final concentration of approximately 5x10⁵ CFU/mL.

-

Incubation: Cover the plate and incubate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.[2]

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[2]

Caption: Workflow for the broth microdilution MIC assay.

Synthesis of Nitroaniline Derivatives

A common method for synthesizing N-substituted 2-nitroaniline derivatives involves the nucleophilic aromatic substitution of a halogenated nitrobenzene (B124822) with a desired aniline (B41778).

General Synthesis Protocol

This protocol provides an example of how N-substituted 2-nitroanilines can be synthesized.[2]

-

Reactant Mixture: In a round-bottom flask, combine 2-nitrochlorobenzene (1 mmol), the desired substituted aniline (1.2 mmol), and potassium carbonate (2 mmol) in dimethylformamide (10 mL).

-

Heating: Heat the reaction mixture to 120°C for 8-12 hours.

-

Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

-

Precipitation and Filtration: Collect the resulting precipitate by filtration, wash it thoroughly with water, and allow it to dry.

-

Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the final N-substituted 2-nitroaniline derivative.[2]

Caption: General workflow for synthesis of N-substituted 2-nitroanilines.

Nitroaniline derivatives represent a versatile and highly promising class of compounds with significant potential for the development of novel anticancer and antimicrobial therapies.[2] The presence of the nitro group is fundamental to their biological activity, enabling mechanisms like hypoxia-selective activation in tumors and the generation of toxic reactive species in microbes.[2][6] The structure-activity relationship, particularly the substitution pattern on the aniline ring, offers a rich area for further optimization to enhance potency and selectivity.[3] The comparative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers, facilitating the continued exploration and development of these potent molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Antiproliferative and Pro-Apoptotic Effect of Novel Nitro-Substituted Hydroxynaphthanilides on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hypoxia-selective antitumor agents. 5. Synthesis of water-soluble nitroaniline mustards with selective cytotoxicity for hypoxic mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial activities of nanostructured polyanilines doped with aromatic nitro compounds - Arabian Journal of Chemistry [arabjchem.org]

The Electrochemical Landscape of N-Nitroaniline: A Comprehensive Technical Guide

A Note to the Reader: Extensive research for the electrochemical behavior and redox properties of N-Nitroaniline (phenylnitramine) did not yield specific experimental data within the publicly accessible scientific literature. The available body of research predominantly focuses on its isomers, particularly para-nitroaniline (p-nitroaniline or 4-nitroaniline) and ortho-nitroaniline (o-nitroaniline). This guide will therefore provide a detailed technical overview of the electrochemical behavior and redox properties of p-nitroaniline , a closely related and extensively studied compound. The principles and methodologies described herein may serve as a foundational reference for potential future investigations into this compound.

Executive Summary

This technical guide offers an in-depth exploration of the electrochemical characteristics of p-nitroaniline (p-NA). It details the redox processes, kinetic parameters, and the influence of experimental conditions on its electrochemical response. The primary focus is on cyclic voltammetry as a diagnostic tool to elucidate the mechanisms of both electro-oxidation and electro-reduction. All quantitative data from cited studies are summarized in structured tables for comparative analysis. Furthermore, this guide provides detailed experimental protocols and visual representations of workflows and reaction pathways using Graphviz diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Electrochemical Behavior of p-Nitroaniline

The electrochemical behavior of p-nitroaniline is characterized by both oxidation and reduction processes, which are influenced by the electrode material, pH of the supporting electrolyte, and the solvent system.

Electro-oxidation

The electro-oxidation of p-nitroaniline has been studied in acidic solutions, revealing an irreversible, one-electron transfer process.[1] This process is often controlled by a combination of diffusion and adsorption of the analyte onto the electrode surface.[2]

Electro-reduction

The electro-reduction of the nitro group in p-nitroaniline is a well-documented process. It typically proceeds via the formation of a radical anion in aprotic solvents. The stability of this radical anion and the subsequent reduction pathway are sensitive to the solvent's acceptor properties.[2] In aqueous solutions, the reduction can lead to the corresponding aniline (B41778) derivative.

Quantitative Data Summary

The following tables summarize the key quantitative electrochemical parameters for p-nitroaniline as reported in the literature.

Table 1: Kinetic Parameters for the Electro-oxidation of p-Nitroaniline in Acidic Solution [1]

| Parameter | Symbol | Value | Units |

| Formal Potential | E⁰ | 1.171 | V |

| Standard Heterogeneous Rate Constant | k⁰ | 1.761 × 10³ | s⁻¹ |

| Anodic Electron Transfer Rate Constant | kₒₓ | 2.136 × 10³ | s⁻¹ |

| Electron Transfer Coefficient | α | 1.271 | - |

| Number of Transferred Electrons | n | ~1 | - |

Table 2: Reduction Peak Potentials of p-Nitroaniline in Various Aprotic Solvents [2]

| Solvent | Acceptor Number | Reduction Peak Potential (Eₚ) |

| Hexamethylphosphoramide (HMPA) | 10.6 | -850 mV |

| N,N-Dimethylformamide (DMF) | 16.0 | -785 mV |

| Dimethyl Sulfoxide (DMSO) | 19.3 | -700 mV |

| Acetonitrile (AN) | 18.9 | -675 mV |

| Propylene Carbonate (PC) | 18.3 | -655 mV |

| Acetone (B3395972) (AC) | 12.5 | -625 mV |

| N-Methylpyrrolidone (NMP) | 13.3 | -745 mV |

Note: Potentials are referred to the bisbiphenylchromium(I)/(0) redox couple.[2]

Experimental Protocols

This section details the methodologies employed in the electrochemical studies of p-nitroaniline.

Cyclic Voltammetry for Electro-oxidation[1][3]

-

Apparatus: An Autolab model PGSTAT 101 potentiostat/galvanostat with a three-electrode system.[1][3]

-

Working Electrode: Platinum disc electrode (PE). The electrode is polished with alumina (B75360) powder before each experiment.[1][3]

-

Voltammetric Cell: A standard electrochemical cell containing the p-NA solution.

-

Analyte Solution: 1 mmol L⁻¹ p-nitroaniline in a mixture of acetone and 0.5M sulphuric acid.[1]

-

Procedure:

-

The working electrode is polished and rinsed.

-

The electrochemical cell is assembled with the three electrodes and the analyte solution.

-

Cyclic voltammetry is performed within a potential window of +0.5 V to +1.3 V.[1]

-

The scan rate is varied (e.g., from 50 mVs⁻¹ to 250 mVs⁻¹) to study the kinetics of the reaction.[1]

-

Cyclic Voltammetry for Electro-reduction[4]

-

Apparatus: A standard potentiostat/galvanostat with a three-electrode setup.

-

Working Electrode: Carbon paste electrode modified with silver particles (Ag-CPE).[4]

-

Reference Electrode: Ag/AgCl.

-

Counter Electrode: A carbon bar.[4]

-

Analyte Solution: 1.0 × 10⁻³ mol L⁻¹ 4-NA in a Britton-Robinson buffer (pH 2).[5]

-

Procedure:

-

The modified working electrode is prepared.

-

The three-electrode system is immersed in the analyte solution.

-

Cyclic voltammograms are recorded, typically in the potential range of 200 mV to -800 mV.[4]

-

The effect of scan rate is investigated to determine if the process is diffusion or adsorption controlled.[4]

-

Visualizations of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and proposed reaction mechanisms.

Caption: Workflow for the Electro-oxidation of p-Nitroaniline.

Caption: Proposed Electro-reduction Pathway of p-Nitroaniline.

Conclusion

The electrochemical behavior of p-nitroaniline is well-documented, with established protocols for studying its oxidation and reduction processes. The electro-oxidation is an irreversible, one-electron transfer reaction, while the electro-reduction of the nitro group proceeds through multiple electron and proton transfer steps, ultimately capable of yielding the corresponding amine. The kinetic and thermodynamic parameters of these redox processes are significantly influenced by the experimental conditions, including the choice of solvent and the pH of the medium. While this guide provides a comprehensive overview of p-nitroaniline, further research is warranted to determine the specific electrochemical characteristics of this compound. The methodologies and findings presented here can serve as a valuable starting point for such future investigations.

References

- 1. ijraset.com [ijraset.com]

- 2. Solvent effects on the reduction potentials of nitroanilines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. jetir.org [jetir.org]

- 4. researchgate.net [researchgate.net]

- 5. Electrochemically driven reductive cyclization of o-nitroanilines: synthesis of 1,2-fused benzimidazoles and benzo[d]imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Reaction Pathways and Intermediates of N-Nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, core reaction pathways, and significant intermediates of N-nitroaniline (also known as phenylnitramine). This compound is a pivotal, reactive intermediate whose chemistry is dominated by its propensity to undergo rearrangement to form its more stable C-nitro isomers. Understanding these pathways is crucial for professionals in organic synthesis and drug development, as the resulting products are foundational building blocks for a wide range of pharmaceuticals, dyes, and other specialty chemicals.

Synthesis of this compound

The synthesis of this compound is distinct from the more common synthesis of its C-nitro isomers (o-, m-, and p-nitroaniline). Direct nitration of aniline (B41778) under strongly acidic conditions leads primarily to C-nitration on the aromatic ring. To achieve N-nitration, the nitrogen atom of the amine must be made sufficiently nucleophilic while employing a suitable nitrating agent under controlled conditions. A common and effective laboratory method involves the reaction of aniline with a mixture of nitric acid and acetic anhydride.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established laboratory procedures for the N-nitration of aromatic amines.

Materials and Reagents:

-

Aniline

-

Acetic Anhydride

-

Concentrated Nitric Acid (70%)

-

Ice

-

Deionized Water

Procedure:

-

Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add 10 mL of concentrated nitric acid to 40 mL of acetic anhydride, ensuring the temperature is maintained below 10°C.

-

Reaction: In a separate three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve 10 g of aniline in 30 mL of acetic anhydride. Cool this mixture to 0-5°C.

-

Addition: Add the previously prepared cold nitrating mixture dropwise to the aniline solution over a period of approximately one hour. Maintain vigorous stirring and ensure the temperature does not rise above 5°C.

-

Quenching: After the addition is complete, continue stirring the mixture at 0-5°C for an additional 30 minutes. Pour the reaction mixture slowly onto 200 g of crushed ice with constant stirring.

-

Isolation: The this compound will precipitate as a pale yellow solid. Collect the crude product by vacuum filtration and wash it thoroughly with ice-cold water until the washings are neutral.

-

Purification: Recrystallize the crude product from a minimal amount of cold ethanol to yield pure this compound. Dry the crystals in a desiccator.

Core Reaction Pathway: Acid-Catalyzed Rearrangement

The most significant reaction of this compound is the acid-catalyzed intramolecular rearrangement, often referred to as the nitroamine rearrangement. This reaction proceeds readily in the presence of acid to yield a mixture of ortho- and para-nitroanilines, which are key C-nitroaniline isomers.[1]

Mechanism and Intermediates

Kinetic, product, and tracer studies have shown the reaction to be intramolecular over a wide range of acidities.[1] The proposed mechanism involves several key steps:

-